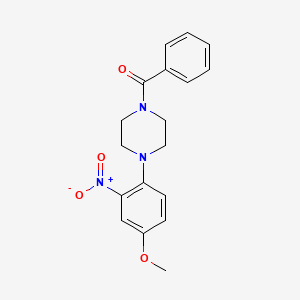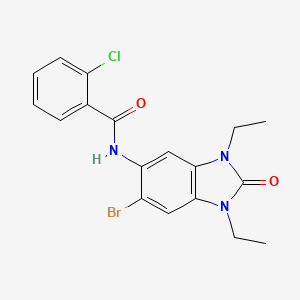![molecular formula C13H9IN2O2S B4196685 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4196685.png)
2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole
描述
2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole, also known as FITC, is a fluorescent dye that has been widely used in scientific research. It is a small molecule with a molecular weight of 449.34 g/mol and a chemical formula of C17H12IN3O2S.
作用机制
2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole is a small molecule that can penetrate cell membranes and bind to biomolecules such as proteins and nucleic acids. The fluorescence of this compound is due to the absorption of light by the molecule, which causes the electrons in the molecule to become excited. When the electrons return to their ground state, they emit light at a specific wavelength, which can be detected by a fluorescence microscope or other fluorescence detection equipment.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. It is a non-toxic molecule that is widely used in scientific research.
实验室实验的优点和局限性
The advantages of using 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole in lab experiments include its high sensitivity, low background fluorescence, and ease of use. This compound is also compatible with a wide range of biomolecules and can be used in a variety of experimental settings.
The limitations of using this compound include its photobleaching, which can limit the duration of fluorescence detection, and its susceptibility to quenching by other molecules in the sample. Additionally, this compound has a relatively low quantum yield, which can limit its sensitivity in some applications.
未来方向
There are several future directions for the use of 2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole in scientific research. One potential application is in the development of new fluorescent probes that can be used for specific biomolecules or cellular processes. Another potential direction is the development of new imaging techniques that can improve the sensitivity and resolution of fluorescence microscopy. Finally, this compound could be used in the development of new diagnostic tools for disease detection and monitoring.
科学研究应用
2-(2-furyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole has been extensively used in scientific research as a fluorescent probe. It is commonly used to label proteins, nucleic acids, and other biomolecules for visualization and detection. This compound has also been used in flow cytometry, immunofluorescence, and fluorescence microscopy.
属性
IUPAC Name |
2-(furan-2-yl)-5-[(4-iodophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCVMGGBVIWBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4196602.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4196615.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4196620.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B4196626.png)
![ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-3-piperidinecarboxylate](/img/structure/B4196629.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4196633.png)
![5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4196651.png)
![4-bromo-2-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4196658.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4196673.png)

![ethyl 5-acetyl-2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4196683.png)
![1-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4196688.png)

